molecular formula C12H13BrClNO4 B8655206 Diethyl 2-(5-bromo-3-chloropyridin-2-yl)malonate

Diethyl 2-(5-bromo-3-chloropyridin-2-yl)malonate

Cat. No. B8655206
M. Wt: 350.59 g/mol
InChI Key: UESQUZOXVUGPJY-UHFFFAOYSA-N
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Patent
US08865911B2

Procedure details

A solution of impure diethyl 2-(5-bromo-3-chloropyridin-2-yl)malonate (Intermediate 42, 0.41 g, 1.2 mmol) and cone. aq. HCl (3 mL) was heated at reflux for 3 h. The volatiles were removed in vacuo, and the residue was co-evaporated with acetonitrile. The residual solid (mono-decarboxylated acid) was dissolved in dioxane (4.5 mL) and heated at reflux overnight. The volatiles were removed in vacuo. The residue was purified by flash chromatography (4 g SiO2, heptane/EtOAc gradient) affording the title compound (0.12 g, 51% yield): 1H NMR (500 MHz, CDCl3) δ ppm 2.60 (s, 3 H), 7.82 (d, 1 H), 8.46 (d, 1 H); MS (CI) m/z 206 [M+H]+.
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([Cl:19])[C:5]([CH:8](C(OCC)=O)C(OCC)=O)=[N:6][CH:7]=1.Cl>>[Br:1][C:2]1[CH:3]=[C:4]([Cl:19])[C:5]([CH3:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.41 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C(C(=O)OCC)C(=O)OCC)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C(C(=O)OCC)C(=O)OCC)Cl
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residual solid (mono-decarboxylated acid) was dissolved in dioxane (4.5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (4 g SiO2, heptane/EtOAc gradient)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.